molecular formula C5H5F5O2S B13809593 2-[(Pentafluoroethyl)sulfanyl]propanoic acid CAS No. 77758-95-3

2-[(Pentafluoroethyl)sulfanyl]propanoic acid

Cat. No.: B13809593
CAS No.: 77758-95-3
M. Wt: 224.15 g/mol
InChI Key: QNNWIUVRKQTQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pentafluoroethyl)sulfanyl]propanoic acid is a chemical compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentafluoroethyl)sulfanyl]propanoic acid typically involves the reaction of pentafluoroethyl sulfide with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed reaction conditions, including temperature, pressure, and reaction time, are optimized based on the specific requirements of the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may include purification steps such as distillation, crystallization, or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(Pentafluoroethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides or amines for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents to facilitate the desired transformation.

Major Products Formed

Scientific Research Applications

2-[(Pentafluoroethyl)sulfanyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(Pentafluoroethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The pentafluoroethyl group imparts unique electronic properties to the compound, enhancing its binding affinity and specificity for certain targets. The sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid: Similar in structure but with a butyl group instead of a pentafluoroethyl group.

    2-Methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propanoic acid: Contains a dodecyl group, used in polymer synthesis.

Uniqueness

2-[(Pentafluoroethyl)sulfanyl]propanoic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific molecular interactions.

Properties

CAS No.

77758-95-3

Molecular Formula

C5H5F5O2S

Molecular Weight

224.15 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H5F5O2S/c1-2(3(11)12)13-5(9,10)4(6,7)8/h2H,1H3,(H,11,12)

InChI Key

QNNWIUVRKQTQFX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.